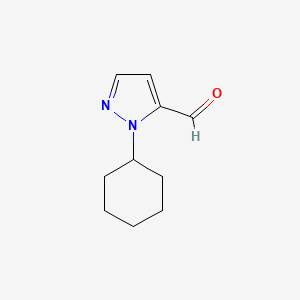

1-cyclohexyl-1H-pyrazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXHNVDWIMQORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CC=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclohexyl 1h Pyrazole 5 Carbaldehyde and Analogous Structures

Established Synthetic Routes to Pyrazole (B372694) Carbaldehydes

The synthesis of pyrazole carbaldehydes is predominantly achieved through two main strategies: the formylation of an existing pyrazole nucleus or the construction of the pyrazole ring from precursors that already contain or lead to the formation of the aldehyde group.

Vilsmeier-Haack Formylation in Pyrazole Synthesis

The Vilsmeier-Haack reaction is a versatile and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. researchgate.netijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride. ijpcbs.comsemanticscholar.org This electrophilic species, a chloromethyleniminium salt, then attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate which is subsequently hydrolyzed to yield the corresponding pyrazole carbaldehyde. rsc.orgresearchgate.net

A critical aspect of the Vilsmeier-Haack formylation of pyrazoles is controlling the position of the incoming formyl group. The pyrazole ring is a π-excessive system, making it susceptible to electrophilic substitution, which predominantly occurs at the C4 position due to its higher electron density. researchgate.net

C4-Formylation : For most N-substituted pyrazoles, direct formylation under Vilsmeier-Haack conditions leads regioselectively to the corresponding pyrazole-4-carbaldehyde. researchgate.netresearchgate.net For instance, the formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles yields the 4-formyl derivative exclusively. researchgate.net

C5-Formylation : Achieving formylation at the C5 position is more challenging and often requires specific strategies. One approach involves using pyrazole precursors where the C4 position is blocked by a substituent, thereby directing the electrophile to an available C5 position. Another strategy involves the reaction of 5-chloro-1H-pyrazoles, which can be formylated at the C4 position. arkat-usa.org In some cases, the reaction conditions can be tuned to influence regioselectivity, although this is less common. An alternative pathway to 5-substituted pyrazoles involves cyclization strategies where the aldehyde precursor dictates the final substitution pattern.

The Vilsmeier-Haack reaction is not limited to the direct formylation of pyrazole rings; it can also be a key step in cyclization-formylation cascade reactions. A particularly effective method involves the reaction of hydrazones with the Vilsmeier reagent. nih.govresearchgate.net In this approach, the hydrazone undergoes cyclization and formylation in a single pot to produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.govchemmethod.com This method circumvents the regioselectivity issue of direct formylation and provides a reliable route to C4-formylated pyrazoles. chemmethod.com

The reaction has been successfully applied to a wide range of precursors, demonstrating its versatility.

Table 1: Examples of Vilsmeier-Haack Formylation for Pyrazole Carbaldehyde Synthesis

| Precursor | Vilsmeier Reagent | Product | Reference |

|---|---|---|---|

| N-alkyl-3,5-dimethyl-1H-pyrazoles | POCl₃/DMF | N-alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

| Arylhydrazones of acetophenones | POCl₃/DMF | 1-Aryl-3-aryl-1H-pyrazole-4-carbaldehyde | nih.gov |

| Hydrazones from galloyl hydrazide | POCl₃/DMF | 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | chemmethod.com |

| 5-Chloro-1,3-disubstituted-1H-pyrazoles | POCl₃/DMF | 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehyde | arkat-usa.org |

| 3-(2-Hydroxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃/DMF | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | mdpi.com |

Cyclization Reactions for Pyrazole Ring Formation

An alternative and powerful strategy for synthesizing pyrazole carbaldehydes, particularly for controlling regiochemistry, is to construct the pyrazole ring from acyclic precursors. This approach is highly modular, allowing for the introduction of various substituents, including the cyclohexyl group at the N1 position and the carbaldehyde at the C5 position.

The most classical method for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov To obtain a 1-cyclohexyl-1H-pyrazole-5-carbaldehyde, one would react cyclohexylhydrazine (B1595531) with a 1,3-bielectrophilic precursor that has the aldehyde functionality at the appropriate position.

The regioselectivity of the cyclization is governed by the nature of the substituents on the 1,3-dicarbonyl precursor and the reaction conditions. For an unsymmetrical precursor like a β-ketoaldehyde, the reaction with a substituted hydrazine (like cyclohexylhydrazine) can potentially yield two regioisomers. The formation of the desired 5-carbaldehyde isomer depends on the initial nucleophilic attack of the hydrazine at one of the two carbonyl carbons. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that incorporates substantial parts of all starting materials, have emerged as highly efficient tools for synthesizing complex heterocyclic structures like pyrazoles. rsc.orgacs.orgbeilstein-journals.org MCRs offer advantages in terms of atom economy, reduced reaction times, and operational simplicity. nih.gov

Several MCR strategies have been developed for the synthesis of polysubstituted pyrazoles. nih.govrsc.org For example, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can lead to functionalized pyrazoles. beilstein-journals.org Another approach involves the in-situ generation of 1,3-dicarbonyl compounds which then react with hydrazines in a consecutive multicomponent reaction to yield 3,4,5-substituted pyrazoles. nih.govbeilstein-journals.org By carefully selecting the starting components, it is possible to design an MCR that leads to the desired this compound scaffold.

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, Malononitrile, Hydrazine Hydrate, β-Ketoesters | Piperidine (B6355638), Water, RT | Pyrano[2,3-c]pyrazoles | nih.gov |

| Enolates, Carboxylic Acid Chlorides, Hydrazines | LiHMDS | Substituted Pyrazoles | nih.govbeilstein-journals.org |

| 1,3-Dicarbonyl compounds, DMF-DMA, Hydrazines | 2,2,2-Trifluoroethanol (B45653) | 1,4,5-Substituted Pyrazoles | nih.govbeilstein-journals.org |

| Arylglyoxal monohydrates, Tosylhydrazine, Aldehydes/Ketones | Not specified | Polyfunctional Pyrazole Derivatives | acs.org |

Oxidation of Pyrazole-Substituted Alcohols

A common and direct method for the synthesis of pyrazole-5-carbaldehydes is the oxidation of the corresponding pyrazole-5-methanols. This transformation requires a careful selection of oxidizing agents to prevent over-oxidation to the carboxylic acid.

Various reagents are available for the oxidation of primary alcohols to aldehydes. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose, known for its selectivity and mild reaction conditions. youtube.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to avoid the formation of the corresponding carboxylic acid. youtube.com

Another effective method involves the use of manganese dioxide (MnO₂), which is a mild and selective oxidizing agent for allylic and benzylic alcohols. While pyrazolylmethanols are not strictly benzylic, the heterocyclic ring can activate the adjacent C-H bonds, making this reagent suitable for the transformation.

More contemporary methods include catalytic oxidation systems. For instance, the combination of iron(III) chloride hexahydrate (FeCl₃·6H₂O) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been reported for the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanols to the corresponding carbaldehydes in good yields, with no over-oxidation observed. researchgate.net This catalytic system is advantageous due to its efficiency and more environmentally benign nature compared to stoichiometric chromium-based reagents.

Table 1: Comparison of Oxidizing Agents for the Synthesis of Pyrazole-carbaldehydes

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ | High selectivity for aldehyde | Chromium toxicity, environmental concerns |

| Manganese dioxide (MnO₂) | Various solvents (e.g., CHCl₃, acetone) | Mild and selective | Requires large excess of reagent |

| FeCl₃·6H₂O / TEMPO | Catalytic amounts in a suitable solvent | Catalytic, environmentally friendly | May not be universally applicable |

Strategies for Incorporating the 1-Cyclohexyl Moiety

The introduction of the cyclohexyl group at the N-1 position of the pyrazole ring is a crucial step in the synthesis of the target molecule. This can be achieved through N-alkylation of a pre-formed pyrazole or by using a cyclohexyl-substituted precursor in a cyclization reaction.

The direct N-alkylation of a pyrazole ring is a widely used method for the synthesis of N-substituted pyrazoles. In the case of unsymmetrically substituted pyrazoles, such as 3(5)-substituted pyrazoles, the alkylation can lead to a mixture of two regioisomers (N-1 and N-2). The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent used. thieme-connect.combeilstein-journals.org

For the synthesis of this compound, one could envision the N-alkylation of pyrazole-3(5)-carbaldehyde with a cyclohexyl halide (e.g., cyclohexyl bromide) or a cyclohexyl tosylate. The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.org Steric hindrance from the substituent at the 3(5)-position can play a significant role in directing the alkylation to the less hindered nitrogen atom. semanticscholar.org

Phase-transfer catalysis offers an alternative approach for N-alkylation, often providing high yields and avoiding the need for strong bases or anhydrous conditions. researchgate.net

An alternative strategy for the synthesis of 1-cyclohexylpyrazoles involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with cyclohexylhydrazine. researchgate.net This method, known as the Knorr pyrazole synthesis, is one of the most common methods for the formation of the pyrazole ring. The regioselectivity of the cyclization is dependent on the nature of the substituents on the 1,3-dicarbonyl compound.

To obtain a pyrazole with a substituent at the 5-position that can be converted to a carbaldehyde, a suitable 1,3-dicarbonyl precursor with a protected or latent formyl group would be required. For instance, a reaction of cyclohexylhydrazine with a 3-formyl-β-diketone or a related synthon could potentially lead to the desired this compound after deprotection. uu.nl

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound, often with improved efficiency, selectivity, and sustainability.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings. While direct palladium-catalyzed formylation of a C-H bond on a pyrazole ring is not a commonly reported transformation, related methods can be considered.

One plausible approach is the Vilsmeier-Haack reaction, which is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. arkat-usa.orgmdpi.comresearchgate.netrsc.orgijpcbs.com This reaction employs a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring. For 1-substituted pyrazoles, formylation generally occurs at the C-4 position. researchgate.net However, if the C-4 position is blocked, formylation at the C-5 position might be possible, although less common.

Alternatively, a palladium-catalyzed direct C-5 arylation of a 1-cyclohexylpyrazole (B1610381) could be performed, followed by subsequent chemical modifications to introduce the carbaldehyde group. researchgate.netnih.gov Another strategy could involve the synthesis of a 5-halo-1-cyclohexylpyrazole, which could then undergo a palladium-catalyzed formylation reaction using a suitable formylating agent, such as formic acid or its derivatives as a CO source. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rsc.orgresearchgate.netmdpi.comresearchgate.net

The synthesis of pyrazole derivatives is well-suited for microwave irradiation. For instance, the cyclization reaction between hydrazines and 1,3-dicarbonyl compounds can be significantly accelerated under microwave conditions. researchgate.netdergipark.org.tr Similarly, N-alkylation reactions can also be performed efficiently using microwave heating. lew.ro

The application of microwave technology to the synthesis of this compound could offer several advantages. A one-pot, multi-component reaction under microwave irradiation, combining a suitable 1,3-dicarbonyl precursor, cyclohexylhydrazine, and a formylating agent, could potentially streamline the synthesis. mdpi.com Microwave-assisted Vilsmeier-Haack reactions have also been reported for the synthesis of pyrazole-4-carbaldehydes, suggesting that this approach could be adapted for the synthesis of the 5-carbaldehyde isomer. bohrium.com

Table 2: Overview of Synthetic Strategies for this compound

| Synthetic Strategy | Key Transformation | Precursors | Potential Advantages |

|---|---|---|---|

| Oxidation | Oxidation of a primary alcohol | (1-Cyclohexyl-1H-pyrazol-5-yl)methanol | Direct and potentially high-yielding |

| N-Alkylation | N-alkylation of a pyrazole | Pyrazole-3(5)-carbaldehyde, Cyclohexyl halide | Modular, allows for late-stage introduction of the cyclohexyl group |

| Cyclization | Cyclocondensation | Cyclohexylhydrazine, 1,3-Dicarbonyl compound | Convergent, builds the core and introduces the N-substituent in one step |

| Pd-Catalyzed Functionalization | Vilsmeier-Haack or cross-coupling | 1-Cyclohexyl-1H-pyrazole or 5-halo-1-cyclohexyl-1H-pyrazole | Potentially high functional group tolerance and regioselectivity |

| Microwave-Assisted Synthesis | Various reactions under microwave irradiation | Various | Reduced reaction times, improved yields, and cleaner reactions |

Metal-Assisted Synthetic Approaches

The synthesis of N-substituted pyrazoles, including structures analogous to this compound, can be effectively achieved through various metal-assisted or metal-catalyzed reactions. These methods offer advantages in terms of efficiency, regioselectivity, and substrate scope.

One prominent strategy involves the cycloaddition of hydrazones with unsaturated compounds. For instance, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a pathway to a broad range of pyrazole derivatives. organic-chemistry.org Similarly, iron-catalyzed reactions of diarylhydrazones with vicinal diols have been developed for the regioselective synthesis of 1,3,5-substituted pyrazoles. organic-chemistry.org

Silver-catalyzed reactions have also been employed, such as in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov This process proceeds through nucleophilic addition, intramolecular cyclization, and elimination steps. nih.gov Furthermore, nickel-based heterogeneous catalysts have been utilized in the one-pot, three-component synthesis of pyrazole derivatives from hydrazines, ketones, and aldehydes at room temperature, demonstrating a green and efficient approach. mdpi.com

Other notable metal-catalyzed systems include:

Ruthenium: Ru-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines yields 1,4-disubstituted pyrazoles. organic-chemistry.org

Rhodium: Rh-catalyzed addition-cyclization of hydrazines with alkynes affords highly substituted pyrazoles under mild conditions. organic-chemistry.org

Copper: Copper triflate has been used as a catalyst in the condensation of chalcones with hydrazines. nih.gov Additionally, copper(I) iodide catalyzes domino C-N coupling/hydroamination reactions between acetylenes and diamines to form pyrazoles. nih.gov

These metal-assisted approaches provide versatile routes to the pyrazole core, which can then be functionalized at the 5-position to yield the target carbaldehyde, often through methods like the Vilsmeier-Haack reaction.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves the careful selection of solvents, reagents, and catalytic systems.

Influence of Solvents and Reagents on Reaction Outcomes

The choice of solvent can significantly impact the outcome of pyrazole synthesis. In the formation of the pyrazole ring from 1,3-dicarbonyl compounds and hydrazines, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to dramatically improve regioselectivity compared to conventional solvents like ethanol (B145695). conicet.gov.ar This effect is particularly pronounced in HFIP, which can lead to the almost exclusive formation of one regioisomer. conicet.gov.ar

For the formylation step, typically achieved via the Vilsmeier-Haack reaction, the solvent choice is also critical. A study on the formylation of 2-methylpyrimidine-4,6-diol demonstrated that using N,N-dimethylformamide (DMF) as the reaction medium resulted in the highest product yield (61%) compared to other solvents like o-xylene, benzene, and dichloroethane. mdpi.com

The nature and stoichiometry of the reagents are equally important. The Vilsmeier-Haack reagent is typically generated in situ from a formamide (B127407) derivative, such as DMF, and an activating agent like phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org The molar ratio of these reagents to the pyrazole substrate must be carefully controlled to ensure efficient formylation without promoting side reactions. semanticscholar.orgresearchgate.net

| Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|

| o-Xylene | 10 | 45 |

| N,N-Dimethylformamide (DMF) | 5 | 61 |

| Benzene | 10 | 32 |

| Dichloroethane | 10 | 38 |

Catalytic Systems in Pyrazole Synthesis

Various catalytic systems have been developed to enhance the efficiency and sustainability of pyrazole synthesis. These range from simple base catalysts to complex metal-organic frameworks.

Base Catalysis: Piperidine is often used as a basic catalyst in multicomponent reactions to form complex pyrazole-fused systems, such as pyrano[2,3-c]pyrazoles. nih.gov

Lewis Acid Catalysis: Lewis acids like Indium(III) chloride (InCl₃) have been shown to promote the synthesis of pyrazolyl-substituted quinolines in environmentally friendly media. mdpi.com

Heterogeneous Catalysis: The use of solid catalysts simplifies product purification and catalyst recovery. Montmorillonite K10, a type of clay, has been effectively used to catalyze the five-component synthesis of highly substituted pyrano[2,3-c]pyrazoles. nih.gov As mentioned previously, heterogeneous nickel-based catalysts are effective for the one-pot synthesis of pyrazoles. mdpi.com

Ionic Liquids: The Lewis acid room temperature ionic liquid, [n-Bu₄P][CuBr₃], has been identified as an efficient and reusable catalyst for the three-component synthesis of fully substituted pyrazoles. researchgate.net

The selection of an appropriate catalytic system depends on the specific synthetic route and the nature of the substrates involved.

| Catalyst | Reaction Type | Reference |

|---|---|---|

| Piperidine | Four-component synthesis of pyrano[2,3-c]pyrazoles | nih.gov |

| Montmorillonite K10 | Five-component synthesis of pyrano[2,3-c]pyrazoles | nih.gov |

| Heterogeneous Nickel | One-pot synthesis of pyrazoles | mdpi.com |

| [n-Bu₄P][CuBr₃] (Ionic Liquid) | Three-component synthesis of substituted pyrazoles | researchgate.net |

| Copper Triflate (Cu(OTf)₂) | Condensation of chalcones with hydrazines | nih.gov |

Purification and Isolation Techniques

The final stage in the synthesis of this compound is the purification of the crude product to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are typically employed.

Recrystallization is a common and effective method for purifying solid pyrazole derivatives. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. Methanol is often a suitable solvent for this purpose. semanticscholar.org

Column chromatography is another powerful purification technique. The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column. nih.gov Components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure product.

A specialized method for purifying pyrazoles involves their conversion into acid addition salts . google.com The crude pyrazole is dissolved in an organic solvent and treated with an inorganic or organic acid, causing the pyrazole salt to crystallize. The purified salt is then collected by filtration and can be neutralized to regenerate the pure pyrazole. google.com

The purity of the final product is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). semanticscholar.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 1-cyclohexyl-1H-pyrazole-5-carbaldehyde provides a detailed map of the proton environments within the molecule. The aldehydic proton is expected to be the most downfield signal, appearing as a singlet in the range of δ 9.5-10.5 ppm, a characteristic chemical shift for protons attached to a carbonyl group.

The pyrazole (B372694) ring protons, H3 and H4, are anticipated to appear as distinct doublets. Based on data from analogous 1-substituted pyrazole systems, the H3 proton is expected to resonate at a lower field than the H4 proton due to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing aldehyde group. Their coupling constant, typically in the range of 2-3 Hz, would confirm their ortho relationship on the pyrazole ring.

The cyclohexyl group protons will present as a series of multiplets in the upfield region of the spectrum, generally between δ 1.2 and 4.5 ppm. The methine proton directly attached to the pyrazole nitrogen (H1') is expected to be the most deshielded of the cyclohexyl protons due to the influence of the aromatic ring and the adjacent nitrogen atom. The remaining methylene (B1212753) protons of the cyclohexyl ring will appear as overlapping multiplets.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Pyrazole H3 | 7.5 - 8.0 | Doublet |

| Pyrazole H4 | 6.5 - 7.0 | Doublet |

| Cyclohexyl H1' | 4.0 - 4.5 | Multiplet |

| Cyclohexyl Protons | 1.2 - 2.0 | Multiplet |

The ¹³C NMR spectrum provides complementary information, mapping the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded carbon and is expected to appear significantly downfield, typically in the region of δ 180-190 ppm.

The cyclohexyl carbons will appear in the upfield aliphatic region. The methine carbon (C1') bonded to the pyrazole nitrogen will be the most deshielded among the cyclohexyl carbons, with a chemical shift in the range of δ 50-60 ppm. The remaining methylene carbons of the cyclohexyl ring will resonate at higher fields.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 180 - 190 |

| Pyrazole C5 | 140 - 150 |

| Pyrazole C3 | 135 - 145 |

| Pyrazole C4 | 110 - 120 |

| Cyclohexyl C1' | 50 - 60 |

| Cyclohexyl Carbons | 25 - 35 |

To unequivocally confirm the structure of this compound and assign all proton and carbon signals, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons. It would show a clear correlation between the pyrazole protons H3 and H4, confirming their adjacent positions. It would also map the intricate coupling pathways within the cyclohexyl ring, aiding in the assignment of its various methylene and methine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the aldehydic proton to the carbonyl carbon, the pyrazole protons to their respective ring carbons, and each cyclohexyl proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule. For example, correlations would be expected between the aldehydic proton and the C5 and C4 carbons of the pyrazole ring. Additionally, correlations between the H1' proton of the cyclohexyl ring and the C5 and C3 carbons of the pyrazole ring would confirm the attachment of the cyclohexyl group to the nitrogen atom at the N1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum would show through-space correlations between the H1' proton of the cyclohexyl ring and the H4 proton of the pyrazole ring, further confirming the N1-substitution and providing insight into the preferred conformation of the cyclohexyl group relative to the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent and diagnostic absorption in the IR spectrum of this compound is expected to be the strong carbonyl (C=O) stretching vibration of the aldehyde group. This band typically appears in the region of 1680-1710 cm⁻¹. The exact position can be influenced by electronic effects; conjugation with the pyrazole ring is expected to lower the frequency compared to a simple aliphatic aldehyde.

The pyrazole ring exhibits several characteristic vibrational modes. C=N and C=C stretching vibrations within the pyrazole ring are expected to give rise to a series of medium to strong absorption bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹. The C-H stretching vibrations of the pyrazole ring protons would be observed in the aromatic C-H stretching region, usually above 3000 cm⁻¹. Additionally, C-H in-plane and out-of-plane bending vibrations of the pyrazole ring would appear at lower frequencies in the fingerprint region, providing further structural confirmation. The vibrations of the cyclohexyl group, including C-H stretching and bending, would also be present in the spectrum.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1680 - 1710 | Strong |

| Pyrazole Ring (C=N, C=C) | Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic C-H (Pyrazole) | Stretch | > 3000 | Medium |

| Aliphatic C-H (Cyclohexyl) | Stretch | 2850 - 3000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of this compound by measuring its exact mass with high accuracy. The molecular formula of the compound is C₁₀H₁₄N₂O, which corresponds to a theoretical exact mass. HRMS analysis would yield an experimental mass-to-charge ratio (m/z) that can be compared against this theoretical value. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential formulas with the same nominal mass.

The mass spectrum of a molecule provides a unique fingerprint based on the fragmentation of the molecular ion. The analysis of these fragments offers valuable information for structural elucidation. For this compound, the fragmentation pattern is predicted to be influenced by the constituent functional groups: the cyclohexyl ring, the pyrazole core, and the carbaldehyde group.

Upon electron impact ionization, the molecular ion [M]⁺• would undergo characteristic cleavages. Key fragmentation pathways for aldehydes include the loss of a hydrogen atom ([M-1]⁺) or the entire formyl radical ([M-29]⁺), which often results in a prominent peak. libretexts.org The pyrazole ring itself is known to be relatively stable, but it can undergo ring cleavage, typically involving the expulsion of molecular nitrogen (N₂) or hydrogen cyanide (HCN) from the molecular ion or subsequent fragment ions. researchgate.net The cyclohexyl group can undergo fragmentation, leading to a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

A summary of predicted key fragments for this compound is presented below.

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [C₁₀H₁₄N₂O]⁺• (Molecular Ion) | This compound | 178.11 |

| [C₁₀H₁₃N₂O]⁺ | [M-H]⁺ | 177.10 |

| [C₉H₁₃N₂]⁺ | [M-CHO]⁺ | 149.11 |

| [C₁₀H₁₄N₂]⁺• | [M-O]⁺• | 162.12 |

| [C₄H₅N₂O]⁺ | [Pyrazole-carbaldehyde]⁺ | 97.04 |

| [C₆H₁₁]⁺ | [Cyclohexyl]⁺ | 83.09 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms. While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related pyrazole derivatives allows for a detailed prediction of its structural features. nih.govnih.govnih.gov

The molecular structure of this compound consists of a planar pyrazole ring attached to a non-planar cyclohexyl group and a planar carbaldehyde moiety.

Cyclohexane (B81311) Ring Conformation: In related crystal structures, such as Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate and 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, the cyclohexane ring consistently adopts a stable chair conformation. nih.govnih.gov It is expected that the cyclohexyl group in the title compound would also exhibit this geometry.

Pyrazole Ring Planarity: The pyrazole ring is an aromatic heterocycle and is inherently planar.

Relative Orientation: The orientation of the cyclohexyl ring relative to the pyrazole ring is a key structural feature. In a related structure, 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, the dihedral angle between the heterocyclic rings is small, suggesting a nearly coplanar arrangement can be adopted. nih.gov The carbaldehyde group is expected to be largely coplanar with the pyrazole ring to maximize conjugation, although slight twisting may occur due to steric interactions.

In the crystalline state, molecules of this compound would be organized into a three-dimensional lattice through various non-covalent intermolecular interactions. The resulting supramolecular assembly is dictated by the interplay of these forces. Analysis of similar pyrazole-carbaldehyde structures reveals that C—H···O and C—H···π interactions are often pivotal in directing the crystal packing. nih.govnih.gov These weak hydrogen bonds and stacking interactions can link molecules into well-defined motifs such as chains or sheets. nih.gov For instance, in the crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, molecules are linked by C—H···O and C—H···π interactions to form sheets. nih.gov

Hydrogen bonds are the most significant directional forces that govern the supramolecular architecture in the crystal structures of pyrazole derivatives. While the title compound lacks strong hydrogen bond donors like O-H or N-H, it can form networks of weaker C—H···O and C—H···N hydrogen bonds.

The primary hydrogen bond acceptor is the oxygen atom of the carbaldehyde group, with the iminic nitrogen of the pyrazole ring acting as a secondary acceptor site. The hydrogen bond donors are the C-H groups of the cyclohexyl and pyrazole rings. These interactions, though weak, are numerous and collectively play a crucial role in stabilizing the crystal packing. In analogous structures, C—H···O interactions involving the carbonyl oxygen are a recurring motif, often leading to the formation of centrosymmetric dimers or extended one-dimensional chains. nih.govnih.govresearchgate.net

The table below details the types of hydrogen bonds anticipated in the crystal structure of this compound, based on observations from related compounds.

| Donor (D) | Acceptor (A) | Interaction Type | Common Motif |

| C-H (Cyclohexyl) | O (Carbaldehyde) | C—H···O | Dimer, Sheet |

| C-H (Pyrazole) | O (Carbaldehyde) | C—H···O | Chain, Sheet |

| C-H (Cyclohexyl) | N (Pyrazole) | C—H···N | 3D Network |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are critical for understanding its molecular structure and potential applications in materials science and photochemistry. UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, while fluorescence spectroscopy reveals its behavior after absorbing light.

Electronic Transitions and Chromophoric Behavior

The chromophoric system of this compound is primarily composed of the pyrazole ring conjugated with the carbaldehyde group. The cyclohexyl substituent, being a saturated aliphatic group, does not contribute to the electronic transitions observed in the typical UV-Vis range and acts as an auxochrome. The electronic spectrum is therefore dominated by transitions involving the π-electrons of the pyrazole and carbonyl moieties.

Detailed experimental data for the specific electronic transitions of this compound are not extensively available in the public domain. However, the behavior can be inferred from studies on related pyrazole derivatives. The UV-Vis absorption spectra of pyrazole compounds typically exhibit bands corresponding to π → π* and n → π* transitions.

The π → π* transitions are generally of high intensity and occur at shorter wavelengths. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. For pyrazole itself, a strong absorption band is observed around 210-220 nm. In this compound, the conjugation of the carbaldehyde group with the pyrazole ring is expected to cause a bathochromic (red) shift of this absorption maximum to a longer wavelength, likely in the 250-300 nm region. This shift is due to the extension of the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The n → π* transitions, which involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group or the nitrogen atoms of the pyrazole ring to a π* antibonding orbital, are typically of lower intensity and appear at longer wavelengths compared to the π → π* transitions. These transitions are often observed as a shoulder on the main absorption band or as a separate weak band at the edge of the UV-A region. The solvent environment can significantly influence the position of these bands; polar solvents tend to cause a hypsochromic (blue) shift for n → π* transitions.

While specific fluorescence data for this compound is not readily found, pyrazole derivatives are known to exhibit fluorescence, although the quantum yields can vary widely depending on the substituents and the rigidity of the structure. The emission spectrum is typically Stokes-shifted to a longer wavelength relative to the absorption spectrum. The nature of the emitting state would likely be the first excited singlet state (S1), arising from the primary π → π* transition.

A representative, though generalized, data table for the expected electronic transitions is presented below based on the analysis of similar structures.

| Transition Type | Probable λmax (nm) | Solvent Effects | Relative Intensity |

| π → π | ~250-300 | Minor shifts depending on solvent polarity. A slight red shift may be observed in more polar solvents due to stabilization of the excited state. | High |

| n → π | ~300-350 | A significant blue shift (hypsochromic shift) is expected with increasing solvent polarity due to the stabilization of the ground state. | Low |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), provide detailed insights into their electronic and geometric properties. researchgate.netasrjetsjournal.org

Electronic Structure and Molecular Orbital Analysis

Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's electronic stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity. nih.gov For pyrazole derivatives, the distribution of HOMO and LUMO orbitals can identify the regions susceptible to electrophilic and nucleophilic attack.

Quantum chemical descriptors, derived from HOMO and LUMO energies, help in quantifying the reactivity of the molecule. asrjetsjournal.orgasrjetsjournal.org

Illustrative Quantum Chemical Descriptors for a Pyrazole Derivative

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP = -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (EA) | EA = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov For 1-cyclohexyl-1H-pyrazole-5-carbaldehyde, this would involve determining the most stable conformation of the cyclohexyl ring (typically a chair conformation) and its orientation relative to the pyrazole ring. nih.govnih.gov The planarity of the pyrazole ring and the dihedral angles between the substituents are key parameters determined through optimization. nih.gov Conformational analysis is essential as the three-dimensional structure of a molecule dictates its biological activity. arxiv.org

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, performed at the same level of theory as the geometry optimization, is used to confirm that the optimized structure is a true energy minimum (no imaginary frequencies). asrjetsjournal.org The calculated frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to validate the computational model. researchgate.net These analyses help in the assignment of vibrational modes to specific functional groups, such as C=O stretching of the carbaldehyde group, C-H stretching of the cyclohexyl and pyrazole rings, and N-H stretching vibrations. mdpi.comderpharmachemica.com

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. asrjetsjournal.org These theoretical predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. nih.gov Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), providing insights into the UV-Visible absorption spectrum of the compound. materialsciencejournal.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comyoutube.com By numerically solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior and conformational flexibility of molecules. eurasianjournals.comyoutube.com

Investigation of Molecular Flexibility and Dynamics

For a molecule like this compound, MD simulations can explore the conformational space, particularly the flexibility of the cyclohexyl ring and the rotation around the single bond connecting it to the pyrazole ring. eurasianjournals.com These simulations can reveal how the molecule behaves in different environments, such as in an aqueous solution, by analyzing trajectories, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF). mdpi.comrdd.edu.iq This information is critical for understanding how the molecule might interact with biological targets. researchgate.net

Assessment of Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding solvent environment. Computational models are employed to predict how this compound might behave in different solvents, which is crucial for understanding its solubility, stability, and reaction kinetics.

Theoretical studies on pyrazole derivatives indicate that their solvation is a complex interplay of specific and non-specific interactions. The pyrazole ring itself, with its nitrogen atoms, can engage in hydrogen bonding with protic solvents like water or methanol. The carbaldehyde group at the 5-position further enhances the polar nature of one side of the molecule, capable of acting as a hydrogen bond acceptor.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific docking studies for this compound are not extensively documented in public literature, the general principles and common interactions of pyrazole-based compounds can be inferred from numerous studies on similar derivatives. nih.govresearchgate.netrdd.edu.iqijpbs.com

In a typical molecular docking simulation, the three-dimensional structure of this compound would be placed into the binding pocket of a biologically relevant receptor. The pyrazole scaffold is a common feature in many biologically active compounds, and its derivatives have been docked into a variety of protein targets, including enzymes like cyclooxygenases (COX) and kinases. researchgate.net The docking process would explore various conformational and orientational possibilities of the ligand within the receptor's active site, aiming to identify the most stable binding pose, often quantified by a scoring function that estimates the binding energy.

Analysis of Ligand-Receptor Binding Interactions (e.g., hydrogen bonding, Pi-alkyl interactions)

The stability of the ligand-receptor complex is governed by a variety of non-covalent interactions. For this compound, several key interactions would be anticipated based on its structural features.

Hydrogen Bonding: The oxygen atom of the carbaldehyde group is a potent hydrogen bond acceptor and could form crucial hydrogen bonds with hydrogen bond donor residues (e.g., the side chains of amino acids like serine, threonine, or lysine) in a receptor's active site. The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors. researchgate.net

A hypothetical binding mode might involve the pyrazole-carbaldehyde portion of the molecule anchoring it within a polar region of the binding site through hydrogen bonds, while the cyclohexyl group extends into a more hydrophobic sub-pocket, thereby ensuring a strong and specific interaction with the target receptor.

Prediction of Advanced Molecular Descriptors

Advanced molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical and pharmacokinetic properties of a molecule. These descriptors are essential in early-stage drug discovery for filtering compound libraries and prioritizing candidates with drug-like properties. For this compound, these descriptors can be calculated using various computational tools.

The following data was calculated using the SwissADME web tool. nih.govscispace.combohrium.com

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. Molecules with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability. The calculated TPSA for this compound is 34.89 Ų . This low value suggests that the compound is likely to have excellent cell membrane permeability and potential for good oral absorption.

LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It plays a crucial role in determining how a drug distributes itself in the body and its ability to cross biological membranes. A consensus LogP value, which is an average of multiple predictive models, provides a more robust estimation. The calculated consensus LogP for this compound is 2.43 . This value indicates a moderate level of lipophilicity, suggesting a good balance between solubility in aqueous environments and the ability to partition into lipid membranes.

Hydrogen Bond Acceptor and Donor Counts

The number of hydrogen bond donors and acceptors in a molecule is a key determinant of its solubility and binding characteristics. According to Lipinski's Rule of Five, drug-like molecules should generally have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors. For this compound, the predicted counts are:

Hydrogen Bond Acceptors: 3 (the two nitrogen atoms of the pyrazole ring and the oxygen atom of the carbaldehyde)

Hydrogen Bond Donors: 0

These values are well within the limits set by Lipinski's Rule of Five, further supporting the drug-like potential of this compound.

| Molecular Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 34.89 Ų |

| Consensus LogP | 2.43 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

Rotatable Bond Analysis

A comprehensive search of scientific literature and chemical databases was conducted to gather information regarding the computational and theoretical analysis of "this compound," with a specific focus on its rotatable bond analysis. Rotatable bond analysis is a crucial aspect of computational chemistry that helps in understanding the conformational flexibility of a molecule, which in turn influences its physical, chemical, and biological properties.

The key rotatable bonds in "this compound" would be the single bond connecting the cyclohexyl ring to the pyrazole nitrogen atom and the single bond linking the carbaldehyde group to the pyrazole ring. The analysis would typically involve calculating the energy profile as a function of the torsion angle of these bonds to identify the most stable conformations (energy minima) and the energy barriers for rotation.

Despite a thorough investigation using various search queries, no specific studies detailing a rotatable bond analysis or any other computational chemistry investigations for "this compound" were found in the available search results. While studies on other pyrazole derivatives exist, providing insights into aspects like dihedral angles and ring conformations, the strict requirement to focus solely on "this compound" prevents their inclusion in this article.

Therefore, at present, there is no publicly available research data to populate a detailed section on the rotatable bond analysis of this specific compound. Further experimental or theoretical research would be required to elucidate the conformational preferences and rotational energy barriers of "this compound."

Synthetic Applications and Material Science Potential

Role as Versatile Synthetic Intermediates

1-Cyclohexyl-1H-pyrazole-5-carbaldehyde is a valuable building block in organic synthesis, primarily owing to the reactivity of its formyl (aldehyde) group. researchgate.net This functional group serves as a key handle for constructing a diverse range of more complex molecules, particularly novel heterocyclic systems. Pyrazole (B372694) carbaldehydes are recognized as effective precursors for creating fused heterocyclic compounds, which are structures where one or more rings are fused to the pyrazole core. chim.itmdpi.com

Precursors for Novel Heterocyclic Compounds

The aldehyde functionality of this compound allows it to participate in various classical cyclocondensation and multicomponent reactions. beilstein-journals.org These reactions involve the formation of new rings by reacting the aldehyde with other molecules containing appropriate functional groups. For instance, condensation reactions with compounds containing active methylene (B1212753) groups (compounds with a CH2 group flanked by electron-withdrawing groups) are a common strategy to build larger, more complex heterocyclic frameworks. semanticscholar.org

The general reactivity of pyrazole carbaldehydes suggests that this compound can be used to synthesize a variety of fused and linked heterocyclic systems, including but not limited to:

Pyrazolyl-Chalcones: Through Claisen-Schmidt condensation with various ketones. researchgate.net

Schiff Bases: Via reaction with primary amines. researchgate.net

Oxazolones and Thiazolidinones: By reacting with reagents like hippuric acid or 2-mercaptoacetic acid, respectively. researchgate.net

These transformations highlight the role of the pyrazole carbaldehyde as a foundational molecule for generating molecular diversity. researchgate.net

Building Blocks for Annulated Pyrazole Systems (e.g., Pyrazolo[4,3-c]pyridines)

A significant application of pyrazole aldehydes is in the synthesis of annulated, or fused-ring, pyrazole systems. These fused structures often exhibit unique biological and photophysical properties. mdpi.com this compound is a suitable precursor for constructing various fused bicyclic and tricyclic systems.

One prominent example is the synthesis of pyrazolo-pyridine derivatives. For instance, Friedländer condensation of aminopyrazole carbaldehydes with compounds containing a reactive methylene group adjacent to a nitrile can yield pyrazolo[3,4-b]pyridines. semanticscholar.org While the substitution pattern differs slightly, the underlying principle of using the pyrazole carbaldehyde to build an adjacent pyridine (B92270) ring is a well-established synthetic strategy. Similarly, reactions of pyrazole carbaldehydes with active methylene nitriles can lead to the formation of pyrazolo[4,3-c]quinolizines after intramolecular cyclization. semanticscholar.org Methods for synthesizing pyrazolo[4,3-b]pyridines often rely on the cyclocondensation of aminopyrazole-5-carbaldehydes, demonstrating the utility of the carbaldehyde group in forming the fused pyridine ring. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Pyrazole Carbaldehydes

| Starting Material Class | Reagent(s) | Resulting Heterocyclic System | Reaction Type |

| Pyrazole-carbaldehyde | Active Methylene Nitriles | Pyrazolo[3,4-b]pyridine-5-carbonitriles | Friedländer Condensation |

| Pyrazole-carbaldehyde | β-Ketoesters | Pyrazolo[3,4-b]pyridine-5-carboxylates | Condensation |

| Pyrazole-carbaldehyde | Hydrazine (B178648) / Methylhydrazine | Pyrazolo[3,4-d]pyridazinones | Cyclocondensation |

| Pyrazole-carbaldehyde | Acetophenones | Pyridinylpyrazoles (via chalcones) | Krohnke Pyridine Synthesis |

Scaffold for Advanced Chemical Modification

The this compound molecule serves as an excellent scaffold for further chemical modification. The primary sites for modification are the aldehyde group and, to a lesser extent, the C3 and C4 positions of the pyrazole ring through electrophilic substitution, although the aldehyde group deactivates the ring towards such reactions.

The aldehyde group is highly versatile and can undergo a wide range of transformations:

Oxidation: The formyl group can be readily oxidized to a carboxylic acid (1-cyclohexyl-1H-pyrazole-5-carboxylic acid), which can then be converted into esters, amides, or acid chlorides, opening up another dimension of synthetic possibilities.

Reduction: The aldehyde can be reduced to a primary alcohol ((1-cyclohexyl-1H-pyrazol-5-yl)methanol), providing a site for etherification or esterification.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, allowing for the introduction of various vinyl groups.

Condensation Reactions: As mentioned previously, the aldehyde readily undergoes condensation with a wide range of carbon and nitrogen nucleophiles to form C=C and C=N (imine/Schiff base) bonds, respectively. researchgate.net

This array of possible reactions allows chemists to use this compound as a starting point to systematically modify the molecular structure and tailor its properties for specific applications. nih.gov

Potential in Functional Materials Development

The unique electronic properties and structural rigidity of the pyrazole ring make its derivatives attractive candidates for the development of functional materials. chim.it The ability to introduce various functional groups onto the this compound scaffold allows for the fine-tuning of properties relevant to material science.

Exploration as Components in Polymeric Materials

While specific research on incorporating this compound into polymers is not extensively documented, the functional handles on the molecule suggest its potential utility. The aldehyde group, or its derivatives like the corresponding alcohol or carboxylic acid, can be used as a monomer or a functionalizing agent in polymerization reactions. For example, conversion to a diol or dicarboxylic acid derivative could allow it to be incorporated into polyesters or polyamides. The pyrazole unit itself can impart desirable properties to a polymer, such as thermal stability, coordination ability with metal ions, and specific optical or electronic characteristics.

Consideration for Advanced Coating Formulations

Pyrazole derivatives have been investigated for their potential use in advanced coating formulations, particularly as corrosion inhibitors. The nitrogen atoms in the pyrazole ring can coordinate to metal surfaces, forming a protective layer that prevents corrosion. While research often focuses on simpler pyrazole derivatives, the principles can be extended to more complex structures. The cyclohexyl group in this compound increases its hydrophobicity, which could enhance its ability to repel water from a metal surface. The aldehyde group could be used to anchor the molecule to a coating matrix through chemical bonds, ensuring its long-term efficacy.

Applications as Ligands in Homogeneous Catalysis

The field of homogeneous catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and modulate its catalytic activity, selectivity, and stability. Pyrazole-based structures are well-established as effective ligands due to the presence of sp2-hybridized nitrogen atoms that can readily coordinate with transition metals. nih.gov

This compound serves as a valuable precursor for the synthesis of specialized ligands. The aldehyde functional group is a key reactive handle that allows for the straightforward construction of multidentate ligands through condensation reactions. For instance, reaction with primary amines leads to the formation of Schiff base ligands, while reaction with hydrazines can yield hydrazone-based ligands. These reactions extend the molecular framework, introducing additional donor atoms (such as nitrogen or oxygen) that can bind to a metal center, creating stable chelate complexes.

The N-cyclohexyl group on the pyrazole ring also plays a crucial role. Its steric bulk can influence the coordination geometry around the metal center, creating a specific chemical environment that can enhance catalytic selectivity. This is a common strategy in ligand design to control the outcome of a catalytic reaction, for example, in asymmetric catalysis where a chiral environment is required.

While research on ligands derived specifically from this compound is not extensively documented, the principles of ligand synthesis from related pyrazole aldehydes are well-established. Copper complexes with pyrazole-based ligands, for example, have been studied for their catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone. researchgate.net The versatility of the pyrazole aldehyde structure allows for the systematic modification and optimization of ligand properties for various catalytic transformations.

Strategic Importance in Agrochemical Research

The pyrazole scaffold is a highly "privileged" structure in agrochemical research, forming the core of numerous commercially successful insecticides, herbicides, and fungicides. sciensage.info The strategic importance of this compound lies in its utility as a versatile intermediate for accessing novel pyrazole derivatives with potential pesticidal activity.

The development of new agrochemicals often involves the synthesis and screening of large libraries of related compounds to identify molecules with high efficacy against target pests and low toxicity to non-target organisms and the environment. The structure of this compound offers three key points for chemical modification to generate such libraries:

The Pyrazole Core: This aromatic heterocycle is known to interact with various biological targets in pests and weeds.

The N-Cyclohexyl Group: Modifications to this group can significantly impact the compound's physical properties, such as its solubility and lipophilicity, which in turn affect its uptake, translocation, and metabolism in the target organism.

The C5-Carbaldehyde Group: This reactive group is the primary point for introducing diverse functional groups and building more complex molecular architectures. For example, it can be converted into amides, hydrazones, or other heterocyclic rings, leading to classes of compounds like pyrazole carboxamides and pyrazole carbothioamides, which are known to possess potent biological activities.

Research has shown that pyrazole derivatives exhibit a wide range of biological activities crucial for agriculture. For example, various pyrazole carboxamides have been developed as potent fungicides, while other derivatives have shown insecticidal or herbicidal properties. researchgate.netnih.gov The synthesis of 5-amino-N-cyclohexyl-1H-pyrazole-1-carbothioamide derivatives, which can be conceptually derived from intermediates like the target compound, has been explored for their potential as COX-2 inhibitors, demonstrating the biological relevance of this structural motif. biointerfaceresearch.com

The table below summarizes the types of agrochemical activities observed in various pyrazole derivatives, highlighting the potential applications for compounds synthesized from this compound.

| Derivative Class | Potential Agrochemical Application | Mode of Action (Example) | Relevant Research Findings |

| Pyrazole Carboxamides | Fungicide | Succinate Dehydrogenase (SDH) Inhibition | Certain derivatives show high efficacy against fungi like Puccinia polysora. researchgate.net |

| Pyrazole Carbothioamides | Insecticide, Fungicide | Varies with structure | N-cyclohexyl pyrazole carbothioamides have been synthesized and evaluated for biological activity. biointerfaceresearch.com |

| Pyrazole Hydrazones | Insecticide | Varies with structure | Derivatives have shown significant activity against pests like Aphis fabae. researchgate.net |

| Substituted Pyrazoles | Herbicide | Phytoene Desaturase (PDS) Inhibition | Certain 5-heterocycloxy-pyrazoles exhibit post-emergence herbicidal effects against weeds like Digitaria sanguinalis. nih.gov |

Future Directions and Research Opportunities

Development of Greener and More Efficient Synthetic Routes

Traditional methods for synthesizing pyrazole (B372694) carbaldehydes, such as the Vilsmeier-Haack reaction, often involve harsh reagents like phosphorus oxychloride and solvents like dimethylformamide (DMF), posing environmental and safety concerns. rsc.orgorganic-chemistry.org Future research will prioritize the development of more sustainable and efficient synthetic pathways.

Key areas of focus include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, enhancing atom economy and reducing waste. beilstein-journals.orgacs.org Future work could devise a one-pot synthesis of 1-cyclohexyl-1H-pyrazole-5-carbaldehyde from simple precursors, potentially using water as a benign solvent or employing catalyst-free conditions facilitated by microwave or ultrasonic irradiation. nih.govresearchgate.netgsconlinepress.com

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety for handling hazardous intermediates, and easier scalability compared to batch processes. galchimia.commdpi.comnih.gov Developing a flow-based synthesis for this specific pyrazole carbaldehyde could significantly enhance production efficiency and safety. mit.edu This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. mdpi.com

Green Catalysis: Exploration of reusable, non-toxic catalysts, such as nano-catalysts or biocatalysts, can replace traditional stoichiometric reagents. pharmacophorejournal.com For instance, magnetic nano-catalysts that can be easily recovered and reused represent a promising avenue for greener pyrazole synthesis. researchgate.net

| Synthesis Strategy | Advantages | Future Application for this compound |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. beilstein-journals.org | One-pot synthesis from cyclohexylhydrazine (B1595531) and a suitable three-carbon aldehyde precursor. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. galchimia.comresearchgate.net | Automated, continuous production with integrated purification steps. |

| Green Catalysis | Reduced environmental impact, catalyst reusability, milder reaction conditions. researchgate.netpharmacophorejournal.com | Use of recoverable nanocatalysts or enzymes to replace hazardous reagents like POCl3. |

Exploration of Undiscovered Reactivity Pathways and Mechanistic Studies

The aldehyde group on the pyrazole ring is a versatile chemical handle, yet its full reactive potential in the context of the 1-cyclohexyl substituent remains to be explored. Future research should aim to uncover novel transformations and gain a deeper understanding of reaction mechanisms.

Novel Transformations: Beyond standard aldehyde chemistry (e.g., oxidation, reduction, Schiff base formation), research could investigate unprecedented cycloadditions, C-H activation reactions at the aldehyde, or its participation in domino reactions to build more complex molecular architectures.

Mechanistic Elucidation: Detailed mechanistic studies of known reactions, such as the Vilsmeier-Haack formylation to produce the aldehyde, are crucial for optimization and control. rsc.org Modern techniques, including transient flow kinetic analysis and in-situ spectroscopic monitoring, can reveal complex reaction pathways, unexpected intermediates, and autocatalytic behavior that are not observable through traditional batch experiments. rsc.org Understanding these nuances allows for the rational design of more efficient and selective synthetic protocols. For example, detailed studies on N-N bond formation in pyrazole synthesis can reveal critical insights into the role of oxidants and metal mediators. nih.govrsc.org

Advanced Computational Modeling for Predictive Design and Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights that can guide and accelerate experimental work. eurasianjournals.com For this compound, computational modeling presents significant opportunities.

Predictive Synthesis Design: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to model potential reaction pathways for the synthesis of the target molecule. researchgate.netnih.gov By calculating transition state energies, researchers can predict the feasibility of novel, greener synthetic routes and identify the most promising conditions before entering the laboratory, saving time and resources. researchgate.net

Mechanism Elucidation: Computational studies can map out the complete energy profile of a reaction, identifying key intermediates and transition states. researchgate.net This is invaluable for understanding complex mechanisms, such as those in multicomponent or catalytic reactions, and for explaining observed regioselectivity or stereoselectivity.

Structure-Property Prediction: Molecular modeling can predict the physicochemical and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) of new derivatives synthesized from this compound. tandfonline.comnih.gov Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can correlate the structural features of pyrazole derivatives with their biological activity, enabling the rational design of more potent and selective compounds for specific therapeutic targets. nih.govnih.gov

| Computational Method | Application in Future Research | Expected Outcome |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms; predicting reactivity. researchgate.net | Optimized, higher-yield synthetic routes; understanding of selectivity. |

| Molecular Dynamics (MD) | Simulating conformational behavior and interactions with biological targets. eurasianjournals.com | Insights into how derivatives bind to enzymes or receptors. |

| ADME/Toxicity Prediction | In silico screening of derivatives for drug-like properties. researchgate.net | Prioritization of candidate molecules with favorable safety and pharmacokinetic profiles. |

Integration with High-Throughput Synthesis and Characterization Methodologies

To fully explore the chemical space around this compound, modern high-throughput and automated technologies are essential. These approaches can dramatically accelerate the discovery of new derivatives with desirable properties.

Automated Library Synthesis: Automated synthesis platforms can be programmed to perform a large number of reactions in parallel, using the aldehyde as a starting point. nih.govwhiterose.ac.uk By reacting it with a diverse set of building blocks (e.g., amines, organometallic reagents, Wittig reagents), large libraries of novel pyrazole derivatives can be generated rapidly and efficiently. whiterose.ac.uk

High-Throughput Characterization and Screening: The synthesized compound libraries can be rapidly analyzed using high-throughput techniques like mass spectrometry and NMR spectroscopy. Subsequently, these libraries can be screened for biological activity using automated assays, allowing for the swift identification of promising lead compounds for drug discovery or agrochemical development. whiterose.ac.uk The integration of automated synthesis with rapid biological screening creates a powerful workflow for accelerating innovation. nih.gov This approach has been successfully used to generate diverse pyrazole-based compound arrays with a wide range of physicochemical and ADME profiles. whiterose.ac.ukwhiterose.ac.uk

By pursuing these future research directions, the scientific community can unlock the latent potential of this compound, paving the way for the development of novel molecules and materials with significant scientific and practical applications.

Q & A

Q. Table 1. Comparison of Synthetic Methods

| Method | Yield Range | Key Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Vilsmeier-Haack | 55–75% | DMF/POCl₃, 0–5°C | High regioselectivity | Requires anhydrous conditions | |

| One-Pot Synthesis | 60–70% | CH₂Cl₂, RT | Simplified workflow | Limited to specific substrates |

Q. Table 2. Substituent Effects on Biological Activity

| Substituent (Position) | LogP | Enzyme Inhibition (IC₅₀, μM) | Target Binding Notes | Reference |

|---|---|---|---|---|

| Cyclohexyl (N-1) | 3.2 | 12.5 ± 1.2 (Enoyl-ACP) | Enhanced hydrophobic interactions | |

| Phenyl (N-1) | 2.8 | 28.7 ± 2.1 (Enoyl-ACP) | π-Stacking with aromatic residues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.